molecular formula C24H27N3O4 B11367529 N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B11367529
M. Wt: 421.5 g/mol
InChI Key: AXHNIWINRYJJLO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethoxyphenyl group, a dimethylphenyl group, and a pyridazinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. The following is a general outline of the synthetic route:

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Functionalization of Pyridazinone: The pyridazinone core is then functionalized with the dimethylphenyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the functionalized pyridazinone with the dimethoxyphenyl group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor through allosteric interactions. The exact molecular pathways involved would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C24H27N3O4/c1-6-22(24(29)25-17-12-18(30-4)14-19(13-17)31-5)27-23(28)10-9-21(26-27)20-11-15(2)7-8-16(20)3/h7-14,22H,6H2,1-5H3,(H,25,29)

InChI Key

AXHNIWINRYJJLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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